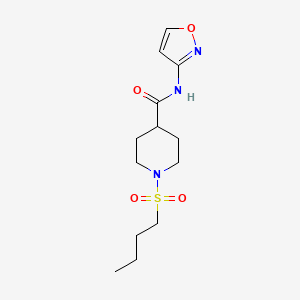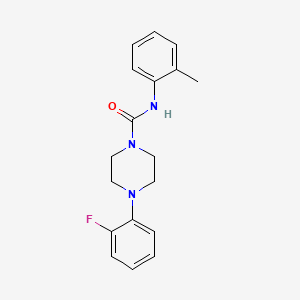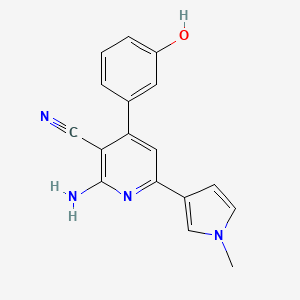![molecular formula C20H18N2OS B5463117 2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5463117.png)
2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine, also known as AZD0328, is a small molecule drug that has been developed for its potential therapeutic applications. It belongs to the class of compounds known as azetidinyl pyridines, which have been shown to have a range of biological activities.
科学的研究の応用
2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine has been investigated for its potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and inflammation. In preclinical studies, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke. It has also been shown to inhibit the growth of cancer cells and to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease.
作用機序
The mechanism of action of 2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain and immune system. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases and cyclooxygenases, which are involved in the regulation of inflammation and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to increase the levels of several neurotransmitters in the brain, including acetylcholine and dopamine, which are involved in cognitive function and reward pathways. It has also been shown to reduce the levels of inflammatory cytokines in the blood and tissues, which are involved in the pathogenesis of several diseases.
実験室実験の利点と制限
2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine has several advantages for lab experiments, including its high potency and selectivity for its target enzymes, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects at higher doses.
将来の方向性
There are several future directions for the research on 2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine. One area of focus is the development of more potent and selective analogs of the compound, which could have improved therapeutic efficacy and reduced side effects. Another area of focus is the investigation of the compound's effects on other signaling pathways and cell types, which could lead to the identification of new therapeutic targets. Finally, the clinical development of this compound for the treatment of neurodegenerative diseases and inflammatory disorders is an important goal for future research.
合成法
The synthesis of 2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine involves several steps, including the preparation of the starting materials, the coupling of the thienylcarbonyl and azetidinyl moieties, and the final pyridine ring formation. The process is complex and requires expertise in organic chemistry. The synthesis method has been described in detail in the literature, and several modifications have been proposed to improve the yield and purity of the compound.
特性
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-(3-pyridin-2-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-11-18(24-19(14)15-7-3-2-4-8-15)20(23)22-12-16(13-22)17-9-5-6-10-21-17/h2-11,16H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMBJOKACHGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CC(C2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5463034.png)

![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5463052.png)
![1-methyl-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5463055.png)


![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5463082.png)

![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5463089.png)
![N-{1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5463096.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5463108.png)
![3-chloro-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5463116.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5463132.png)
